2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C10H12F3NO. It is a colorless to pale yellow solid that is soluble in various organic solvents such as ethanol and dimethylformamide. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of fluorescent probes and in coupling reactions involving halogenated aromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The process can be summarized as follows:
Dissolution: 4-chloroaniline is dissolved in an acidic solvent.
Addition: An excess of 2,2,2-trifluoroethanol is added to the solution.
Heating: The reaction mixture is heated for a specified period.
Isolation: The product is isolated by crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorescent probes.
Biology: The compound is employed in the development of bioactive molecules and as a labeling reagent in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a fluorescent probe by binding to target molecules and emitting fluorescence upon excitation. In pharmaceutical applications, the compound’s mechanism of action would depend on the specific drug it is used to synthesize.
Comparison with Similar Compounds
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: Similar in structure but lacks the ethoxy group.
2-Ethoxy-4-fluoroaniline: Contains a single fluorine atom instead of the trifluoroethoxy group.
4-Ethoxyaniline: Lacks the trifluoroethoxy group entirely.
Uniqueness
2-Ethoxy-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both ethoxy and trifluoroethoxy groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in specific synthetic applications and as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-ethoxy-4-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c1-2-15-9-5-7(3-4-8(9)14)16-6-10(11,12)13/h3-5H,2,6,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXXKMSVAZHYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.